molecular formula C21H17BrN4OS B2558438 3-(4-Bromophenyl)-6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine CAS No. 1115285-54-5

3-(4-Bromophenyl)-6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine

Cat. No. B2558438
M. Wt: 453.36
InChI Key: NKTLETLJZSBUHU-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its IUPAC name, molecular formula, and structure. The structure can be represented in various forms such as structural formula, line-angle formula, or 3D conformation.



Synthesis Analysis

This involves the methods and steps used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions such as temperature and pressure.



Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques used for this include X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties include reactivity, stability, and types of reactions the compound can undergo.


Scientific Research Applications

Oxadiazole Derivatives in Medicinal Chemistry

Oxadiazole derivatives, including 1,3,4-oxadiazole, have been extensively studied for their broad spectrum of biological activities. They have been identified as having antimicrobial, anticancer, anti-inflammatory, and other significant pharmacological properties. For instance, 1,3,4-oxadiazole derivatives are known for their effectiveness as antimicrobial, anticancer, and anti-inflammatory agents, contributing enormously to drug development efforts. These compounds are utilized as crucial scaffolds in the design of new pharmacologically active molecules, highlighting their importance in the search for new therapeutic agents (Rana, Kavita, et al., 2020; Hassan, Abbas, et al., 2022).

Pyridazine Derivatives and Their Biological Activity

Pyridazine derivatives are another class of compounds with a wide range of biological activities, including antitumor, antibacterial, analgesic, and diuretic effects. They have been identified as selective phosphodiesterase inhibitors and GABA-A receptor benzodiazepine binding site ligands, showcasing their potential in drug discovery for various diseases (Wojcicka, Anna, and Anna Nowicka-Zuchowska, 2018).

Safety And Hazards

This involves the potential risks associated with handling or exposure to the compound. It includes toxicity, flammability, and environmental impact.


Future Directions

This involves potential areas of further research or applications of the compound. It could include developing new synthesis methods, studying new reactions, or exploring new uses in fields like medicine or materials science.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it’s best to consult scientific literature or databases. If you have access to a university library, they often have subscriptions to these resources. You can also use search engines that specialize in scholarly literature, like Google Scholar. Please remember to evaluate the reliability of your sources and to cite them appropriately in your work.


properties

IUPAC Name

5-[[6-(4-bromophenyl)pyridazin-3-yl]sulfanylmethyl]-3-(4-ethylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN4OS/c1-2-14-3-5-16(6-4-14)21-23-19(27-26-21)13-28-20-12-11-18(24-25-20)15-7-9-17(22)10-8-15/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTLETLJZSBUHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)-6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine

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